molecular formula C13H12FN3O2 B4097062 5-(dimethylamino)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-(dimethylamino)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B4097062
M. Wt: 261.25 g/mol
InChI Key: BSRSCXBLHXWSIP-UHFFFAOYSA-N
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Description

5-(dimethylamino)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Dimethylamino Group: This step may involve nucleophilic substitution reactions where a dimethylamine is introduced to the oxazole ring.

    Attachment of the Fluorophenoxy Group: This can be done through etherification reactions using 2-fluorophenol and suitable leaving groups.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the nitrile group, converting it to primary amines.

    Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-(dimethylamino)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the dimethylamino and fluorophenoxy groups suggests potential interactions with hydrophobic and aromatic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(dimethylamino)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
  • 5-(dimethylamino)-2-[(2-bromophenoxy)methyl]-1,3-oxazole-4-carbonitrile
  • 5-(dimethylamino)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

Uniqueness

The presence of the fluorophenoxy group in 5-(dimethylamino)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile may confer unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

5-(dimethylamino)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-17(2)13-10(7-15)16-12(19-13)8-18-11-6-4-3-5-9(11)14/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRSCXBLHXWSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)COC2=CC=CC=C2F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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